molecular formula C21H20N4O B2546176 1-(2,3-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894994-34-4

1-(2,3-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2546176
CAS No.: 894994-34-4
M. Wt: 344.418
InChI Key: VPLZAAITOUQBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a bicyclic framework with nitrogen atoms at positions 1, 3, and 5. The structure includes a 2,3-dimethylphenyl substituent at position 1 and a (3-methylphenyl)methyl group at position 6. Such substitutions are critical for modulating biological activity and physicochemical properties, including solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-6-4-8-17(10-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-9-5-7-15(2)16(19)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLZAAITOUQBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions

    Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The dimethylphenyl and methylphenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-one derivatives are widely studied due to their structural versatility and bioactivity. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 1) Substituents (Position 5) Key Features Biological Activity (Reported) Reference ID
1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 2,3-Dimethylphenyl (3-Methylphenyl)methyl Enhanced lipophilicity due to methyl groups; potential kinase modulation Not explicitly reported N/A
6-[(3,4-Dihydroxyphenyl)methyl]-3-ethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one 2,4,6-Trichlorophenyl (3,4-Dihydroxyphenyl)methyl Polar hydroxyl groups; possible antioxidant or anti-inflammatory activity Cyclin-related pathways (CCND1, CCNE1)
5-(3-Methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione 4-Methylphenyl 3-Methylphenyl Dione structure increases hydrogen-bonding capacity Synthetic intermediate; activity unknown
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Fluoro-2-hydroxyphenyl tert-Butyl Fluorine enhances metabolic stability; hydroxyl group aids solubility Not explicitly reported
5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-(Trifluoromethyl)phenyl Phenyl Trifluoromethyl group improves target selectivity and membrane permeability Antimycobacterial activity

Key Findings

Substituent Effects on Bioactivity

  • Lipophilicity and Selectivity : The target compound’s 2,3-dimethylphenyl and (3-methylphenyl)methyl groups likely enhance lipophilicity compared to polar analogs like 6-[(3,4-dihydroxyphenyl)methyl]-3-ethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (), which contains hydroxyl and chlorine substituents. Methyl groups may improve blood-brain barrier penetration but reduce solubility .
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., trifluoromethyl in 5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one ) exhibit enhanced antimicrobial activity due to increased electrophilicity and target binding .

Synthetic Methodologies Catalytic Systems: Analogous compounds (e.g., 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one) are synthesized using FeCl3-SiO2 catalysts in ethanol (75% yield), suggesting similar conditions could optimize the target compound’s synthesis . High-Temperature Fusion: Derivatives like 3,6-Dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones are prepared via urea/thiourea fusion at 200°C, a method less efficient than catalytic approaches .

Antimicrobial Activity: Pyrazolo-pyrimidinones with thieno[2,3-d]pyrimidine moieties () exhibit broad-spectrum activity, highlighting the importance of heterocyclic extensions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.